1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine is a chemical compound with the CAS number 1513982-68-7. Its molecular formula is and it has a molecular weight of 244.32 g/mol. This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine. It is primarily used in scientific research due to its potential biological activities.
This compound can be sourced from various chemical suppliers and databases such as Chemsrc, PubChem, and BenchChem. It is classified under organic compounds, specifically as a sulfonamide derivative. The structure includes an imidazole ring, which is known for its presence in many biologically active molecules.
The synthesis of 1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine typically involves several steps:
The specific conditions such as temperature, solvents, and catalysts can vary based on detailed protocols found in chemical literature.
The molecular structure of 1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine can be represented using various notations:
CCN1C=C(N=C1C)S(=O)(=O)N2CCC(C2)C
DNFHPRSAZJHENQ-UHFFFAOYSA-N
The compound features an imidazole ring connected to a pyrrolidine moiety through a sulfonyl linkage. This structural configuration is significant for its biological activity.
The compound can participate in various chemical reactions typical of amines and sulfonamides:
These reactions are essential for modifying the compound for specific applications in research.
The mechanism of action for 1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine is not extensively documented in literature but can be inferred based on its structure:
Further studies would be necessary to elucidate specific mechanisms in biological systems.
The physical properties of 1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine include:
1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine is primarily used in scientific research settings, particularly in medicinal chemistry and pharmacology. Potential applications include:
Research into this compound could lead to significant advancements in therapeutic agents targeting various diseases.
CAS No.: 17066-67-0
CAS No.: 27973-72-4
CAS No.: 105-12-4
CAS No.: 68002-72-2
CAS No.: 36548-09-1
CAS No.: